Cas no 1234811-34-7 (4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide)
4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide
- AKOS024491947
- VU0631164-1
- 4-((2-(benzylthio)acetamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
- F5033-2643
- 4-[[(2-benzylsulfanylacetyl)amino]methyl]-N-tert-butylpiperidine-1-carboxamide
- 4-{[2-(benzylsulfanyl)acetamido]methyl}-N-tert-butylpiperidine-1-carboxamide
- 1234811-34-7
-
- Inchi: 1S/C20H31N3O2S/c1-20(2,3)22-19(25)23-11-9-16(10-12-23)13-21-18(24)15-26-14-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,21,24)(H,22,25)
- InChI Key: BDGXBOGNDLTDAV-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1)CC(NCC1CCN(C(NC(C)(C)C)=O)CC1)=O
Computed Properties
- Exact Mass: 377.21369841g/mol
- Monoisotopic Mass: 377.21369841g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 86.7Ų
4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5033-2643-2μmol |
4-{[2-(benzylsulfanyl)acetamido]methyl}-N-tert-butylpiperidine-1-carboxamide |
1234811-34-7 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5033-2643-5μmol |
4-{[2-(benzylsulfanyl)acetamido]methyl}-N-tert-butylpiperidine-1-carboxamide |
1234811-34-7 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5033-2643-10μmol |
4-{[2-(benzylsulfanyl)acetamido]methyl}-N-tert-butylpiperidine-1-carboxamide |
1234811-34-7 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5033-2643-1mg |
4-{[2-(benzylsulfanyl)acetamido]methyl}-N-tert-butylpiperidine-1-carboxamide |
1234811-34-7 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5033-2643-2mg |
4-{[2-(benzylsulfanyl)acetamido]methyl}-N-tert-butylpiperidine-1-carboxamide |
1234811-34-7 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5033-2643-3mg |
4-{[2-(benzylsulfanyl)acetamido]methyl}-N-tert-butylpiperidine-1-carboxamide |
1234811-34-7 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5033-2643-4mg |
4-{[2-(benzylsulfanyl)acetamido]methyl}-N-tert-butylpiperidine-1-carboxamide |
1234811-34-7 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5033-2643-5mg |
4-{[2-(benzylsulfanyl)acetamido]methyl}-N-tert-butylpiperidine-1-carboxamide |
1234811-34-7 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5033-2643-10mg |
4-{[2-(benzylsulfanyl)acetamido]methyl}-N-tert-butylpiperidine-1-carboxamide |
1234811-34-7 | 10mg |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5033-2643-15mg |
4-{[2-(benzylsulfanyl)acetamido]methyl}-N-tert-butylpiperidine-1-carboxamide |
1234811-34-7 | 90%+ | 15mg |
$89.0 | 2023-05-22 |
4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide
Recent Advances in the Study of 4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide (CAS: 1234811-34-7)
The compound 4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide (CAS: 1234811-34-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a benzylsulfanyl group and a tert-butylpiperidine carboxamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key areas of interest is the compound's role as a modulator of specific biological targets. Preliminary research indicates that 4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide exhibits selective binding affinity towards certain enzymes and receptors involved in inflammatory and neurodegenerative pathways. This selectivity makes it a valuable candidate for further development in drug discovery programs aimed at treating conditions such as Alzheimer's disease and chronic inflammation.
In terms of synthetic chemistry, recent advancements have been made in the efficient production of this compound. Researchers have developed novel catalytic methods to enhance the yield and purity of 4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide, addressing previous challenges related to scalability and cost-effectiveness. These improvements are critical for facilitating large-scale production and subsequent preclinical testing.
Pharmacokinetic studies have also shed light on the compound's bioavailability and metabolic stability. Early-stage in vivo experiments suggest that 4-{2-(benzylsulfanyl)acetamidomethyl}-N-tert-butylpiperidine-1-carboxamide has favorable absorption and distribution profiles, with minimal off-target effects. These findings underscore its potential as a lead compound for further optimization and clinical development.
Looking ahead, ongoing research is expected to delve deeper into the therapeutic applications of this molecule. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate its transition from bench to bedside. The integration of computational modeling and high-throughput screening techniques will further refine its pharmacological properties, paving the way for innovative treatments in the chemical biology and medical fields.
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